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molecular formula C6H12N2O B1335224 1-Formyl-4-methylpiperazine CAS No. 7556-55-0

1-Formyl-4-methylpiperazine

Cat. No. B1335224
M. Wt: 128.17 g/mol
InChI Key: JQTMGOLZSBTZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022205B2

Procedure details

Using bis-(4-methoxy-benzyl)-[5-(2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-yl]-amine (100 mg) and (4-bromo-3-methyl-phenyl)-(4-methyl-piperazin-1-yl)-methanone (167 mg) instead of 4-chloropicolinic acid t-butylamide, in the same manner as Example 1-D-07, a crude product of 4-(4-{2-[bis-(4-methoxy-benzyl)-amino]-pyrimidin-5-yl}-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-yl)-3-methyl-phenyl]-(4-methyl-piperazin-1-yl)-methanone was obtained, and then the PMB groups were removed according to the above Deprotection method 3, to obtain the desired compound (D-142) as a pale yellow powder (25 mg, 26%).
Name
bis-(4-methoxy-benzyl)-[5-(2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-yl]-amine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
(4-bromo-3-methyl-phenyl)-(4-methyl-piperazin-1-yl)-methanone
Quantity
167 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(CN(CC2C=CC(OC)=CC=2)C2N=CC(C3C4CCNC=4N=C(N4CCOCC4)N=3)=CN=2)=CC=1.BrC1C=CC([C:48]([N:50]2[CH2:55][CH2:54][N:53]([CH3:56])[CH2:52][CH2:51]2)=[O:49])=CC=1C>>[CH3:56][N:53]1[CH2:54][CH2:55][N:50]([CH:48]=[O:49])[CH2:51][CH2:52]1

Inputs

Step One
Name
bis-(4-methoxy-benzyl)-[5-(2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-yl]-amine
Quantity
100 mg
Type
reactant
Smiles
COC1=CC=C(CN(C2=NC=C(C=N2)C=2C3=C(N=C(N2)N2CCOCC2)NCC3)CC3=CC=C(C=C3)OC)C=C1
Step Two
Name
(4-bromo-3-methyl-phenyl)-(4-methyl-piperazin-1-yl)-methanone
Quantity
167 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(=O)N1CCN(CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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